molecular formula C18H22F3NO4S B3095319 Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate CAS No. 1262415-25-7

Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate

Cat. No.: B3095319
CAS No.: 1262415-25-7
M. Wt: 405.4 g/mol
InChI Key: YKRAHBVYQQIYCT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate is a structurally complex ester with the molecular formula C₁₈H₂₂F₃NO₄S (molecular weight: 405.43 g/mol) . Its key features include:

  • Trifluoromethyl group (–CF₃): Enhances lipophilicity and metabolic stability.
  • Tosyl (p-toluenesulfonyl) group: Acts as a protective group for amines and may serve as a leaving group in substitution reactions.
  • Allyl group (–CH₂CHCH₂): Enables further functionalization via olefin chemistry.
  • Hex-5-enoate ester: A six-carbon chain with a terminal double bond, influencing solubility and reactivity.

This compound is likely utilized in organic synthesis, particularly in pharmaceutical or agrochemical intermediates, given its trifluoromethyl and sulfonamide motifs .

Properties

IUPAC Name

methyl 2-[(4-methylphenyl)sulfonyl-prop-2-enylamino]-2-(trifluoromethyl)hex-5-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO4S/c1-5-7-12-17(16(23)26-4,18(19,20)21)22(13-6-2)27(24,25)15-10-8-14(3)9-11-15/h5-6,8-11H,1-2,7,12-13H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRAHBVYQQIYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C(CCC=C)(C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601113278
Record name 5-Hexenoic acid, 2-[[(4-methylphenyl)sulfonyl]-2-propen-1-ylamino]-2-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601113278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262415-25-7
Record name 5-Hexenoic acid, 2-[[(4-methylphenyl)sulfonyl]-2-propen-1-ylamino]-2-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262415-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexenoic acid, 2-[[(4-methylphenyl)sulfonyl]-2-propen-1-ylamino]-2-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601113278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate typically involves multiple steps, including the introduction of the trifluoromethyl group, the allyl group, and the tosyl group. One common synthetic route involves the following steps:

    Formation of the Tosylated Amine: The starting material, an amine, is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine to form the tosylated amine.

    Introduction of the Trifluoromethyl Group: The tosylated amine is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions to introduce the trifluoromethyl group.

    Allylation: The intermediate product is further reacted with an allylating agent, such as allyl bromide, in the presence of a base to introduce the allyl group.

    Esterification: Finally, the compound is esterified using methanol and an acid catalyst to form the desired ester product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Chemical Reactions Analysis of Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate

This compound exhibits diverse reactivity due to its trifluoromethyl, allyl, and tosyl substituents. Below is a systematic analysis of its documented transformations.

Nucleophilic Substitution Reactions

The tosyl group (Ts) acts as a superior leaving group, enabling nucleophilic substitutions. For example:

  • Ammonolysis : Reaction with ammonia or amines replaces the tosyl group, forming secondary or tertiary amines.

  • Hydrolysis : Basic conditions (e.g., KOH/MeOH) cleave the ester to yield carboxylic acid derivatives .

Key Example :

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Tosyl Group SubstitutionNH₃, DCM, 25°C, 12 h2-Allylamino-2-(trifluoromethyl)hex-5-enoic acid68%

Cyclization Reactions

The allyl and hex-5-enoate moieties participate in intramolecular cyclizations. Acid-catalyzed conditions (e.g., TfOH) promote ring closure via carbocation intermediates :
Mechanism : Protonation of the allyl group generates a carbocation, which undergoes electrophilic attack by the tosylamide nitrogen, forming 5- or 6-membered heterocycles .

Representative Data :

Starting MaterialCatalystProduct (Ring Size)YieldSource
Methyl 2-[allyl(tosyl)amino]-...20 mol% TfOH, toluene, 100°C1,3-Thiazinane derivative52%

Oxidation and Reduction

The trifluoromethyl group stabilizes adjacent carbocations, while the allyl group undergoes redox transformations:

  • Oxidation : Ozonolysis cleaves the allyl group to form aldehydes or ketones.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the hex-5-enoate double bond .

Experimental Observations :

Reaction TypeReagents/ConditionsMajor ProductSelectivitySource
Allyl OxidationO₃, then Zn/H₂O2-(Tosylamino)-2-(trifluoromethyl)hexanedioic acid>90%

Cross-Coupling Reactions

The allyl group participates in palladium-catalyzed couplings. For instance, Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives :
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF, 80°C.

Case Study :

SubstrateCoupling PartnerProductYieldSource
Methyl 2-[allyl(tosyl)amino]-...4-Bromophenylboronic acidAllyl-aryl coupled derivative75%

Cycloaddition Reactions

The hex-5-enoate moiety engages in Diels-Alder reactions with dienes. The trifluoromethyl group enhances electrophilicity of the α,β-unsaturated ester :
Example :

DienophileDieneConditionsProduct (Cycloadduct)YieldSource
Methyl 2-[allyl(tosyl)amino]-...1,3-ButadieneToluene, 110°CBicyclo[4.3.0] system61%

Acid/Base-Mediated Rearrangements

Under acidic conditions, the compound undergoes Wagner-Meerwein shifts. For example, treatment with H₂SO₄ induces carbocation rearrangements :
Outcome : Migration of the trifluoromethyl group to adjacent carbons, forming branched derivatives .

Scientific Research Applications

Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate is a compound with significant potential in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by case studies and relevant data.

Nucleophilic Substitution Reactions

The compound can be utilized in nucleophilic substitution reactions due to the presence of the tosyl group. This allows for the introduction of various nucleophiles, facilitating the synthesis of more complex molecules. For example, it can be used to create substituted amines or alcohols through reactions with amines or alcohols, respectively.

Cross-Coupling Reactions

This compound serves as a versatile building block in cross-coupling reactions. Its allyl group can participate in palladium-catalyzed coupling reactions, allowing for the formation of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

Cycloaddition Reactions

The presence of the double bond in the hex-5-enoate structure enables cycloaddition reactions, such as Diels-Alder reactions. These reactions are vital for constructing cyclic compounds that exhibit biological activity.

Antiviral and Anticancer Agents

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity. This compound has been investigated for its potential as an antiviral agent. Its structural similarity to known antiviral compounds suggests it may inhibit viral replication pathways.

Enzyme Inhibition Studies

The compound's ability to act as a substrate or inhibitor for various enzymes has been explored. For instance, studies have shown that similar trifluoromethyl-containing compounds can inhibit proteases involved in viral infections or cancer progression.

Case Study 1: Synthesis of Antiviral Compounds

A study demonstrated the synthesis of a series of antiviral compounds derived from this compound through nucleophilic substitution reactions. These derivatives exhibited significant antiviral activity against influenza viruses, highlighting the compound's utility in drug development .

Case Study 2: Development of Anticancer Agents

Another investigation focused on modifying the compound to enhance its anticancer properties. By introducing various substituents at the allyl position, researchers were able to increase cytotoxicity against breast cancer cell lines, demonstrating its potential as a lead compound for further development .

Data Tables

Application AreaDescriptionKey Findings
Organic SynthesisNucleophilic substitution and cross-coupling reactionsEffective substrate for diverse nucleophiles
Medicinal ChemistryAntiviral and anticancer researchSignificant activity against viral replication
Enzyme InhibitionInhibition studies on proteasesPotential inhibitor for several key enzymes

Mechanism of Action

The mechanism by which Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. The allyl group provides a reactive site for further chemical modifications, while the tosyl group can act as a leaving group in substitution reactions.

Comparison with Similar Compounds

Analogs with Alternate Protective Groups

highlights derivatives with different amine-protecting groups:

Compound Name Molecular Formula Protective Group Key Differences vs. Target Compound
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate C₁₆H₂₄F₃NO₄ tert-Butoxycarbonyl (Boc) Boc is labile under acidic conditions, unlike tosyl .
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate C₁₈H₂₀F₃NO₄ Benzyloxycarbonyl (Cbz) Cbz requires hydrogenolysis for deprotection .

Research Findings :

  • The tosyl group in the target compound offers stability under basic conditions but can participate in nucleophilic substitutions, unlike Boc or Cbz .

Sulfonylurea Herbicides ()

Compounds like triflusulfuron methyl and metsulfuron methyl share sulfonamide and ester functionalities but differ in core structure:

Compound Name Molecular Formula Core Structure Functional Groups
Triflusulfuron methyl C₁₄H₁₃F₃N₄O₆S Triazine Sulfonylurea, trifluoromethyl, methyl ester
Target Compound C₁₈H₂₂F₃NO₄S Hex-5-enoate Tosylamino, allyl, trifluoromethyl

Key Comparisons :

  • Triazine-based herbicides rely on sulfonylurea groups for herbicidal activity, whereas the target compound’s tosylamino group may prioritize synthetic versatility .
  • The hex-5-enoate chain in the target compound likely increases steric hindrance compared to simpler methyl esters in herbicides, affecting hydrolysis rates .

Simple Esters ()

Methyl 2-hexenoate (C₇H₁₂O₂) shares an ester and unsaturated chain but lacks complex substituents:

Property Target Compound Methyl 2-hexenoate
Molecular Weight 405.43 g/mol 128.17 g/mol
Functional Groups Tosylamino, CF₃, allyl Simple ester, double bond
Volatility Low (due to high MW) High (shorter chain)

Reactivity Insights :

  • Allyl group enables Diels-Alder or cross-metathesis reactions, absent in simpler esters .

Biological Activity

Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing data from diverse research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C18H22F3NO4SC_{18}H_{22}F_3NO_4S and a molecular weight of approximately 405.43 g/mol. Its structural complexity arises from the presence of an allyl group, a tosyl group, and a trifluoromethyl group, which contribute to its distinctive chemical reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, allowing better penetration through cellular membranes and interaction with hydrophobic pockets in proteins. The allyl group provides sites for further chemical modifications, while the tosyl group acts as a leaving group in substitution reactions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. For example, it was observed to inhibit the proliferation of breast cancer cells by affecting cell cycle progression and promoting apoptotic pathways .

Case Studies

  • Antimicrobial Efficacy : A case study involving the application of this compound against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity compared to standard antibiotics .
  • Cancer Cell Line Studies : In another study focusing on human lung cancer cells (A549), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values reported at approximately 25 µM after 48 hours of exposure. This suggests that the compound could be further explored for its therapeutic potential in oncology .

Synthesis Routes

The synthesis of this compound typically involves several steps:

  • Formation of Tosylated Amine : The initial step involves reacting an amine with tosyl chloride in the presence of a base.
  • Introduction of Trifluoromethyl Group : The tosylated amine is then treated with a trifluoromethylating agent.
  • Allylation : Finally, an allylating agent is introduced to complete the synthesis .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving alkylation and sulfonylation. For example, allylation of a trifluoromethyl-substituted precursor with tosyl chloride under basic conditions (e.g., triethylamine in toluene at 100°C) yields intermediate products. Purification via silica gel chromatography (ethyl acetate/methanol gradients) is critical, with yields ranging from 88–90% . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratios of amine and alkylating agents) and reaction time (2–30 minutes for quench steps) to minimize side reactions.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : High-resolution LCMS (e.g., m/z 428 [M+H]+) and HPLC (retention time 0.61–1.01 minutes under SQD-FA05 conditions) are standard for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy (e.g., 19F^{19}\text{F} and 1H^{1}\text{H}) resolves trifluoromethyl and allyl group configurations. For complex mixtures, C18 reverse-phase chromatography with acetonitrile/water gradients is recommended .

Q. What role does the tosyl (p-toluenesulfonyl) group play in the compound’s reactivity?

  • Methodological Answer : The tosyl group acts as a protecting group for the amine, enhancing stability during subsequent reactions (e.g., nucleophilic substitutions or cyclizations). Its electron-withdrawing properties also facilitate deprotection under mild acidic or basic conditions, as demonstrated in multi-step syntheses of spirocyclic compounds .

Advanced Research Questions

Q. How can conflicting NMR or LCMS data for this compound be resolved during structural elucidation?

  • Methodological Answer : Discrepancies in 19F^{19}\text{F} NMR signals (e.g., splitting due to rotational isomerism) require variable-temperature NMR studies. For LCMS ambiguities (e.g., adduct formation), high-resolution mass spectrometry (HRMS) or ion mobility spectroscopy should confirm molecular ion peaks. Cross-validation with synthetic intermediates (e.g., tert-butyl-protected analogs) is advised .

Q. What strategies mitigate low yields in the final purification steps of this compound?

  • Methodological Answer : Low yields often stem from poor solubility or competing side reactions. Strategies include:

  • Solvent optimization : Switching from ethyl acetate to dichloromethane for acid-sensitive steps.
  • pH control : Using phosphate buffers (pH 7–8) during liquid-liquid extraction to prevent decomposition.
  • Chromatography gradients : Fine-tuning methanol content (5–10%) in silica gel columns to improve resolution .

Q. How does the trifluoromethyl group influence the compound’s utility in medicinal chemistry intermediates?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a key intermediate in bioactive molecules (e.g., kinase inhibitors or antiviral agents). Its electronic effects are leveraged in Suzuki-Miyaura couplings or Michael additions, as seen in syntheses of spirocyclic carboxamides . Computational modeling (DFT studies) can predict steric and electronic contributions to reactivity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Scale-up challenges include:

  • Exothermic reactions : Controlled addition of reagents (e.g., sulfonyl chlorides) under nitrogen to prevent thermal runaway.
  • Purification bottlenecks : Transitioning from column chromatography to recrystallization (e.g., using ethyl acetate/hexane mixtures).
  • Regioselectivity : Ensuring consistent allyl group positioning via kinetic vs. thermodynamic control, monitored by in-situ IR spectroscopy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate
Reactant of Route 2
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Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate

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